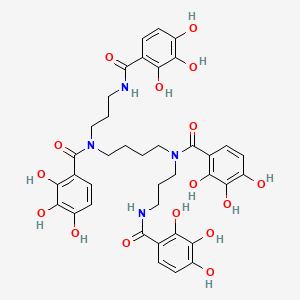![molecular formula C15H16N2O5S B1211304 2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester](/img/structure/B1211304.png)
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester is a monocarboxylic acid.
Aplicaciones Científicas De Investigación
Luminescent Properties
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester, as part of the pyridylthiazole family, exhibits notable absorption, fluorescence, and fluorescence excitation spectra in aqueous solutions. These compounds are particularly interesting for their high fluorescence quantum yields, large Stokes shift values, and potential applications in metal sensing and laser dyes. The stability of the conformers, either cisoid or transoid, depends on their protonation state (Grummt et al., 2007).
Synthesis of Heterocyclic Compounds
This chemical has been utilized in the synthesis of various heterocyclic compounds. For example, it can be involved in the formation of substituted pyridine derivatives, offering a pathway to explore new synthetic routes in organic chemistry (Prostakov et al., 1970). Additionally, its application in the condensation with salicylaldehydes leads to the creation of quinoline derivatives, which can have implications in the study of thyroid function (Ukrainets et al., 1997).
Catalysis and Synthesis of Piperidine Derivatives
The compound serves as a valuable building block in the synthesis of new polyfunctionalized piperidine derivatives, particularly through copper-catalyzed reactions. This regioselective introduction of functional groups into pyridine derivatives is crucial for developing unconventional substitution patterns in piperidine synthesis (Crotti et al., 2011).
Synthesis of Antimicrobial Agents
Research has explored its use in the synthesis of Schiff base esters, demonstrating potential antimicrobial and chemotherapeutic properties. These compounds, particularly those with shorter and medium-chain fatty acids, have shown efficacy against various bacterial, fungal strains, and tumor cell lines (Mohini et al., 2013).
Propiedades
Nombre del producto |
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester |
|---|---|
Fórmula molecular |
C15H16N2O5S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl 2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetate |
InChI |
InChI=1S/C15H16N2O5S/c1-21-15(18)11-22-13-2-4-14(5-3-13)23(19,20)17-10-12-6-8-16-9-7-12/h2-9,17H,10-11H2,1H3 |
Clave InChI |
KWOPGQHDAHERLP-UHFFFAOYSA-N |
SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
SMILES canónico |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



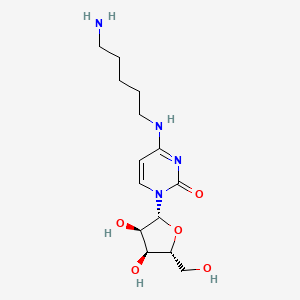
![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1211222.png)
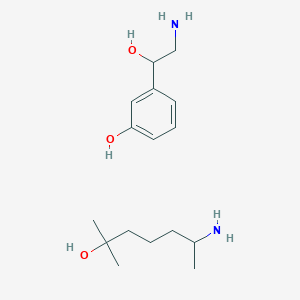
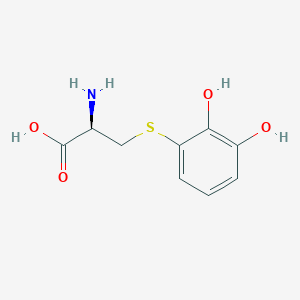
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
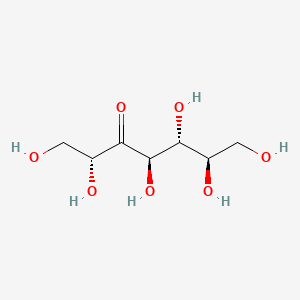
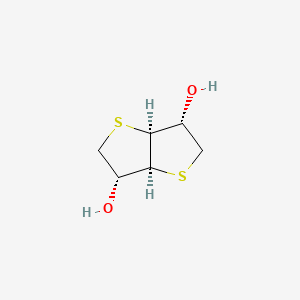
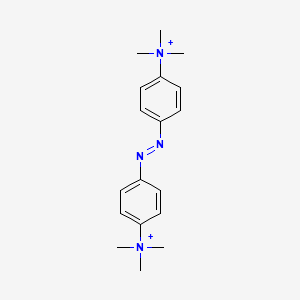
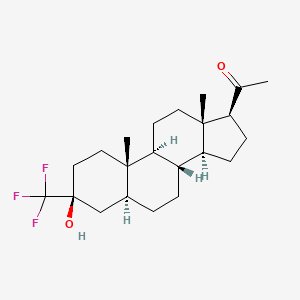
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
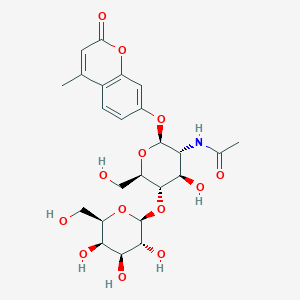
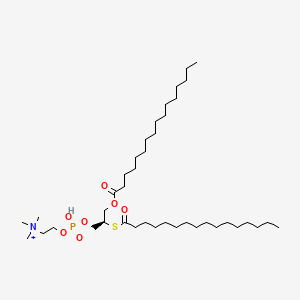
![(2S,3S,4S,5R,6R)-6-[[(13S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]-3,4,5-trihydroxyoxane-2-carboxamide](/img/structure/B1211240.png)
